N-Dodecylaniline
Overview
Description
N-Dodecylaniline is a chemical compound that is derived from the alkylation of aniline, a primary aromatic amine. It is a long-chain alkyl derivative of aniline, where a dodecyl group is attached to the nitrogen atom of the aniline moiety. This compound is of interest due to its potential applications in various fields, including surfactant chemistry and as a component in ion-selective electrodes .
Synthesis Analysis
The synthesis of N-dodecylaniline has been achieved through the alkylation of aniline with 1-bromo-dodecane. The optimal conditions for this reaction were determined to be a molar ratio of aniline to 1-bromo-dodecane of 2.5:1, with a reaction time of 4 hours at a temperature of 60°C. The yield of N-dodecylaniline under these conditions was reported to be 70.5%. The synthesized compound was characterized using gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FT-IR) .
Molecular Structure Analysis
Although the provided data does not include direct information on the molecular structure analysis of N-dodecylaniline, the characterization techniques mentioned, such as GC-MS and FT-IR, are typically used to confirm the structure of synthesized compounds. These methods would provide information on the molecular weight, functional groups, and the overall molecular structure of N-dodecylaniline .
Chemical Reactions Analysis
N-Dodecylaniline, as a derivative of aniline, may participate in various chemical reactions typical of aromatic amines. However, the provided data does not detail specific chemical reactions involving N-dodecylaniline. It is worth noting that related compounds, such as N,N-di-2,3-epoxypropyl dodecylamine, have been synthesized from dodecylamine and show good chemical reactivity, suggesting that N-dodecylaniline could also be a versatile intermediate in the synthesis of other compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-dodecylaniline are not explicitly detailed in the provided data. However, similar compounds, such as N-dodecyl aspartic acid, have been studied for their surface properties. For instance, N-dodecyl aspartic acid, a zwitterionic surfactant synthesized from dodecylamine, can significantly reduce the surface tension of water and exhibits stable foaming properties under certain conditions. This suggests that N-dodecylaniline may also possess surface-active properties, although further research would be needed to confirm this .
Additionally, tri-n-dodecylamine, a related compound, has been used as a neutral carrier in liquid-membrane electrodes for hydrogen ion-selective measurements. This indicates that N-dodecylaniline could potentially have applications in the development of ion-selective electrodes, although its specific role and effectiveness would require further investigation .
Scientific Research Applications
Synthesis of Sodium 4-Dodecylphenylazosulfonate
- Summary of Application: N-Dodecylaniline is used in the synthesis of sodium 4-dodecylphenylazosulfonate . This compound is likely used as a surfactant or detergent due to its long alkyl chain and ionic head group.
- Results or Outcomes: The specific results or outcomes of this application are not provided in the sources .
Investigation of Water Solubilization of Single-Walled Carbon Nanotubes (SWNTs)
- Summary of Application: N-Dodecylaniline is used to investigate the water solubilization of single-walled carbon nanotubes . This research could have implications for the use of carbon nanotubes in aqueous environments.
- Results or Outcomes: The specific results or outcomes of this application are not provided in the sources .
Proton Transfer Step during Molecular Oxygen (O2) Reduction by Decamethylferrocene (DMFc)
- Summary of Application: N-Dodecylaniline is used in the proton transfer step during the reduction of molecular oxygen by decamethylferrocene . This research could have implications for the development of new catalysts and energy storage devices.
- Results or Outcomes: The specific results or outcomes of this application are not provided in the sources .
Corrosion Inhibitor for Steel in Hydrochloric Acid Solutions
- Summary of Application: N,N–di(polyoxyethylene)–4–dodecylaniline has been used as a corrosion inhibitor for steel in hydrochloric acid solutions . This research could have implications for the protection of steel structures and components in corrosive environments.
Synthesis of Conducting Polymeric Hydrogels
- Summary of Application: Although the specific use of N-Dodecylaniline is not mentioned, it is known that similar compounds, such as polyaniline and polypyrrole, have been used in the synthesis of conducting polymeric hydrogels . These hydrogels have remarkable physicochemical and physico-mechanical properties and have been extensively investigated .
- Methods of Application: The specific methods of using N-Dodecylaniline in the synthesis of conducting polymeric hydrogels are not provided in the sources .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the sources .
Synthesis of N,N–di(polyoxyethylene)–4–dodecylaniline
- Summary of Application: N-Dodecylaniline is used in the synthesis of N,N–di(polyoxyethylene)–4–dodecylaniline . This compound is likely used as a surfactant or detergent due to its long alkyl chain and ionic head group.
- Results or Outcomes: The specific results or outcomes of this application are not provided in the sources .
Synthesis of Conducting Polymeric Hydrogels
- Summary of Application: Although the specific use of N-Dodecylaniline is not mentioned, it is known that similar compounds, such as polyaniline and polypyrrole, have been used in the synthesis of conducting polymeric hydrogels . These hydrogels have remarkable physicochemical and physico-mechanical properties and have been extensively investigated .
- Methods of Application: The specific methods of using N-Dodecylaniline in the synthesis of conducting polymeric hydrogels are not provided in the sources .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the sources .
Safety And Hazards
properties
IUPAC Name |
N-dodecylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKYCMRSWKQVBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073311 | |
Record name | N-Dodecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Dodecylaniline | |
CAS RN |
3007-74-7 | |
Record name | N-Dodecylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3007-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Dodecylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Dodecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-dodecylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-DODECYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z19F16UMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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